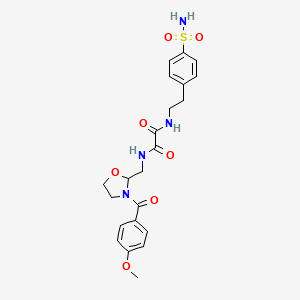

![molecular formula C21H20N4O B2525883 N-二苯甲基-7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-甲酰胺 CAS No. 1797322-15-6](/img/structure/B2525883.png)

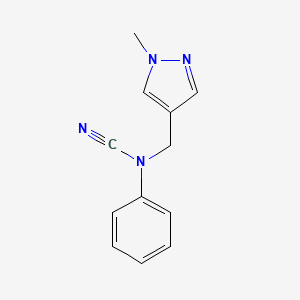

N-二苯甲基-7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of biological activity . They are key structural fragments of various biologically active compounds and have been the subject of numerous studies .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” would involve additional functional groups attached to this core structure.Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . This rearrangement can lead to the formation of pyrido[2,3-d]pyrimidines .科学研究应用

Antioxidant Properties

The synthesized pyrimidine derivatives exhibit antioxidant activity. Specifically, they were evaluated using the DPPH assay (1,1-diphenyl-2-picrylhydrazyl), which measures the ability to scavenge free radicals. Although these compounds did not significantly interact with DPPH, they strongly inhibited lipid peroxidation. Notably, pyrimidine derivatives 2a and 2f, along with chalcone 1g, emerged as potent lipoxygenase inhibitors .

Anti-Lipid Peroxidation

The same compounds demonstrated robust anti-lipid peroxidation activity. This property is crucial for protecting cellular membranes from oxidative damage. Among them, derivative 2d exhibited the strongest cytotoxic effects against the A549 cell line at a concentration of 50 μM .

Interaction with Glutathione

Glutathione is a vital cellular antioxidant. The tested compounds, except for 1h, were found to interact with glutathione. This interaction suggests potential involvement in redox homeostasis and detoxification processes .

Cytotoxicity

In the MTT assay, which assesses cell viability, none of the compounds showed viability at 100 μM in the HaCaT cell line. However, they displayed strong cytotoxicity against the A549 cell line at the same concentration. Derivative 2d was particularly effective in this regard .

These findings highlight the multifaceted applications of N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide in various biological contexts. Researchers can explore its potential in drug development, cancer therapy, and antioxidant-based interventions . If you need further details or have additional queries, feel free to ask! 😊

作用机制

未来方向

属性

IUPAC Name |

N-benzhydryl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c26-21(25-12-11-19-18(14-25)13-22-15-23-19)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGCFEVMODFBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

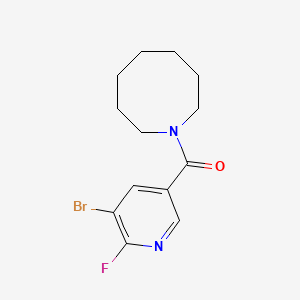

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)

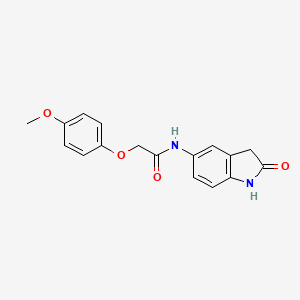

![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)

![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)

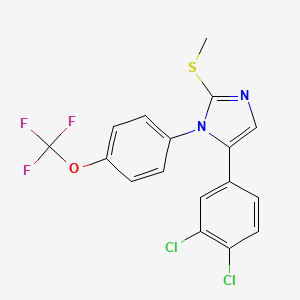

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2525821.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)